molecular formula C22H21NO B15075742 2,3,4-Triphenylbutyramide CAS No. 110664-07-8

2,3,4-Triphenylbutyramide

Cat. No.: B15075742
CAS No.: 110664-07-8
M. Wt: 315.4 g/mol
InChI Key: CQNVIGGYUXKNSD-UHFFFAOYSA-N
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Description

2,3,4-Triphenylbutyramide is an organic compound with the molecular formula C22H21NO. It is a rare and unique chemical often used in early discovery research. The compound is known for its complex structure, which includes three phenyl groups attached to a butyramide backbone .

Preparation Methods

The synthesis of 2,3,4-Triphenylbutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis might involve the use of pyrogallic acid as a raw material, with dimethyl sulfate as an alkylating reagent under the presence of sodium hydroxide . The reaction conditions often include controlled temperatures and the use of phase transfer catalysts to achieve high purity and yield .

Chemical Reactions Analysis

2,3,4-Triphenylbutyramide can undergo several types of chemical reactions, including:

Scientific Research Applications

2,3,4-Triphenylbutyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Triphenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,4-Triphenylbutyramide can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of phenyl-substituted organic molecules.

Properties

CAS No.

110664-07-8

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2,3,4-triphenylbutanamide

InChI

InChI=1S/C22H21NO/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H2,23,24)

InChI Key

CQNVIGGYUXKNSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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